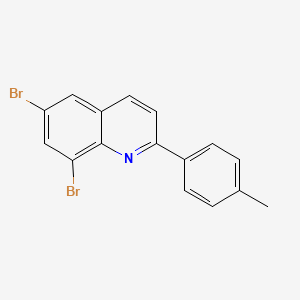

6,8-Dibromo-2-(p-tolyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dibromo-2-(4-methylphenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2N/c1-10-2-4-11(5-3-10)15-7-6-12-8-13(17)9-14(18)16(12)19-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFDTFOOTNLCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,8 Dibromo 2 P Tolyl Quinoline and Analogs

Classical and Modern Approaches to Quinoline (B57606) Core Synthesis

The construction of the fundamental quinoline ring system is the initial and critical phase in the synthesis of 6,8-Dibromo-2-(p-tolyl)quinoline. Over the years, a variety of methods have been developed, ranging from historical name reactions to contemporary, highly efficient strategies.

Cyclization Reactions for Dibrominated Quinoline Precursors

Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, have long been staples in the organic chemist's toolbox. iipseries.org These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions. For instance, the Skraup reaction utilizes glycerol, which dehydrates to form acrolein, that then reacts with an aniline (B41778) in the presence of an oxidizing agent. iipseries.org

Modern advancements have focused on milder and more versatile cyclization strategies. Electrophilic cyclization of N-(2-alkynyl)anilines presents a powerful route to substituted quinolines. nih.gov This method allows for the introduction of various functional groups at the 3-position through the choice of electrophile (e.g., ICl, I2, Br2). nih.gov Another approach involves the cyclization of 1,7-enynes, which can be catalyzed by various metals to afford quinoline derivatives. researchgate.net

A particularly relevant strategy for synthesizing dibrominated quinolines involves starting with appropriately substituted anilines. For instance, the use of a dibromo-substituted aniline in a classical quinoline synthesis can directly lead to the desired dibrominated core. Alternatively, the cyclization of precursors that already contain the bromine atoms can be a more direct route. rsc.org

Multicomponent Reaction (MCR) Strategies for Quinoline Assembly

Multicomponent reactions (MCRs) have gained prominence as highly efficient and atom-economical methods for constructing complex molecules in a single step. rsc.orgrsc.org These reactions combine three or more starting materials in a convergent manner, offering significant advantages in terms of simplicity and diversity. acs.orgresearchgate.net

Several MCRs have been successfully employed for the synthesis of quinoline scaffolds. rsc.orgrsc.org The Povarov reaction, a [4+2] cycloaddition between an imine and an electron-rich alkene, is a notable example that can be adapted to produce a wide range of substituted quinolines. rsc.org Other MCRs, such as those promoted by catalysts like NbCl5 or Bi(OTf)3, provide straightforward access to quinolines from simple starting materials like acetals, aromatic amines, and alkynes. researchgate.net These methods often proceed under mild conditions and offer good yields, making them attractive for library synthesis and the rapid generation of diverse quinoline derivatives. rsc.orgacs.org

Regioselective Bromination Techniques for 6,8-Dibromo Substitution

Achieving the specific 6,8-dibromo substitution pattern on the quinoline ring requires precise control over the regioselectivity of the bromination reaction. The electronic properties of the quinoline nucleus and any existing substituents heavily influence the position of electrophilic attack.

Direct bromination of the quinoline core can be challenging due to the deactivating effect of the nitrogen atom, often leading to a mixture of products. However, by leveraging the directing effects of other substituents, regioselective bromination can be achieved. For example, the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) or 8-methoxyquinoline, has been studied extensively. acgpubs.org Depending on the reaction conditions and the nature of the substituent at the 8-position, bromination can be directed to the 5- and/or 7-positions. acgpubs.org

A more controlled approach involves the bromination of a precursor molecule prior to the final quinoline ring formation. For instance, bromination of a substituted aniline followed by a cyclization reaction can install the bromine atoms at the desired positions. rsc.org Another effective strategy is the bromination of tetrahydroquinolines. The subsequent dehydrogenation, often achievable in the same pot using an excess of the brominating agent like N-bromosuccinimide (NBS), yields the corresponding bromoquinolines. rsc.org This method has been shown to be efficient for producing multi-brominated quinolines. rsc.org

Furthermore, the activation of the quinoline ring towards electrophilic substitution can be achieved by forming the quinoline N-oxide. This modification alters the electronic distribution within the ring system, facilitating regioselective functionalization at positions that are otherwise difficult to access. mdpi.comwordpress.com

Introduction of the p-Tolyl Moiety via Cross-Coupling Reactions

The final key step in the synthesis of this compound is the installation of the p-tolyl group at the 2-position of the quinoline ring. Transition metal-catalyzed cross-coupling reactions are the premier methods for forming carbon-carbon bonds in modern organic synthesis. nih.govacs.orgnih.govlibretexts.org

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming C-C bonds. nih.gov It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

To synthesize this compound, a common strategy would involve the Suzuki-Miyaura coupling of a 2-halo-6,8-dibromoquinoline (where the halogen at the 2-position is typically chlorine or bromine) with p-tolylboronic acid. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. A variety of palladium catalysts and ligands have been developed to facilitate these couplings, even with challenging substrates. nih.gov

It's noteworthy that the presence of two bromine atoms on the quinoline ring offers the potential for further functionalization. The relative reactivity of the C-Br bonds at the 6- and 8-positions can sometimes be exploited for selective cross-coupling reactions. For instance, studies on polybromoquinolines have shown that regioselective Sonogashira coupling can occur at the C6-position, suggesting that sequential, selective cross-couplings might be possible. rsc.org

Other Metal-Catalyzed Carbon-Carbon Bond Formations

While the Suzuki-Miyaura coupling is a dominant method, other metal-catalyzed cross-coupling reactions can also be employed to introduce the p-tolyl group. These reactions offer alternative pathways and may be advantageous depending on the specific substrate and desired reaction conditions.

The Stille coupling, which utilizes organotin reagents, and the Negishi coupling, which employs organozinc reagents, are also effective for C-C bond formation. Additionally, direct C-H arylation has emerged as a highly attractive strategy, as it avoids the need for pre-functionalized starting materials. mdpi.com In this approach, a C-H bond on the quinoline ring is directly coupled with an aryl partner, catalyzed by a transition metal. For example, palladium-catalyzed C2 arylation of quinoline N-oxides with unactivated arenes has been reported. mdpi.com

The choice of a specific metal-catalyzed C-C bond formation method will depend on factors such as the availability of starting materials, functional group tolerance, and the desired reaction scale.

Post-Synthetic Modifications and Derivatization of this compound Scaffolds

The functionalization of a pre-formed quinoline core, such as this compound, offers a versatile approach to generate a library of derivatives with diverse properties. These modifications can target various positions on the quinoline ring system, leveraging the inherent reactivity of the scaffold.

The synthesis of substituted quinolines often proceeds through partially saturated intermediates like dihydroquinolines or tetrahydroquinolines. The final step to achieve the fully aromatic quinoline system is an oxidative dehydrogenation. This transformation is a crucial post-synthetic modification.

One effective method for the aromatization of 2-aryl-2,3-dihydroquinolin-4(1H)-ones involves an iodine-methanol mediated oxidative-aromatization. This approach has been successfully applied to produce 2-aryl-6,8-dibromo-4-methoxyquinolines in high yield and purity from their corresponding 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one precursors. nih.gov This reaction not only achieves aromatization but also introduces a methoxy (B1213986) group at the 4-position, demonstrating a tandem oxidation and substitution. nih.gov

The general utility of dehydrogenation is further highlighted by the conversion of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. Various methods have been developed for this purpose, including the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or silica (B1680970) gel, which can efficiently drive the aromatization of 3-nitro-1,2-dihydroquinolines to the corresponding 3-nitroquinolines. acs.org Additionally, upon activation with trifluoromethanesulfonyl anhydride, secondary N-arylamides can react with alkenes to form 3,4-dihydroquinolines, which are then readily oxidized to quinolines using DDQ. organic-chemistry.org The synthesis of 2-aryl-1,2,3,4-tetrahydroquinolines can be achieved through metal-mediated heterocyclization, and these can subsequently be aromatized. nih.gov

Table 1: Reagents for Oxidative Dehydrogenation of Dihydro- and Tetrahydroquinolines

| Precursor | Reagent(s) | Product | Reference |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | I₂, MeOH | 2-Aryl-6,8-dibromo-4-methoxyquinoline | nih.gov |

| 3-Nitro-1,2-dihydroquinoline | DDQ or Silica Gel | 3-Nitroquinoline | acs.org |

| N-Aryl-3,4-dihydroquinoline | DDQ | N-Arylquinoline | organic-chemistry.org |

The bromine atoms at the 6- and 8-positions of the this compound scaffold are prime sites for nucleophilic substitution and organometallic reactions, offering a gateway to further molecular complexity. While direct nucleophilic aromatic substitution (SNAr) on bromoquinolines can be challenging, organometallic intermediates provide a powerful alternative.

The reaction of quinoline itself with organolithium reagents such as n-butyllithium (n-BuLi) is known to proceed via nucleophilic addition to the C2 position. However, the reactivity of the this compound system towards n-BuLi is expected to be more complex. The presence of two bromine atoms introduces the possibility of halogen-metal exchange. In dihalogenated aromatic systems, the regioselectivity of lithiation is often directed by the electronic and steric environment.

While no direct literature exists for the reaction of this compound with n-BuLi, analogous reactions with other haloaromatic compounds provide insight. For instance, in 1,2-dihydro-1,2-azaborine, a benzene (B151609) isostere, treatment with n-BuLi leads to a nucleophilic aromatic substitution where the hydride on the boron acts as a leaving group. nih.gov This highlights the potential for substitution at positions other than those bearing a halogen. In the case of this compound, the strong electron-withdrawing nature of the nitrogen atom in the quinoline ring, coupled with the inductive effect of the bromine atoms, would make the protons on the quinoline ring more acidic. However, halogen-metal exchange is generally a very fast process. It is therefore plausible that n-BuLi would preferentially react with one of the bromine atoms to form a lithiated quinoline intermediate. The position of this lithiation (C6 or C8) would be influenced by factors such as the coordination of the organolithium reagent to the nitrogen atom and the relative stability of the resulting organolithium species. This lithiated intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 2: Potential Reactions of this compound with n-BuLi

| Reactant | Reagent | Potential Intermediate(s) | Potential Product(s) after Electrophilic Quench (E+) |

| This compound | n-BuLi | 6-Bromo-8-lithio-2-(p-tolyl)quinoline and/or 8-Bromo-6-lithio-2-(p-tolyl)quinoline | 6-Bromo-8-E-2-(p-tolyl)quinoline and/or 8-Bromo-6-E-2-(p-tolyl)quinoline |

Synthetic Efficiency and Methodological Innovations in Quinoline Synthesis

The development of efficient and versatile methods for the synthesis of polysubstituted quinolines is a continuous area of research. Traditional methods like the Combes, Doebner-von Miller, and Friedländer syntheses have been refined and new, more efficient strategies have emerged. wikipedia.orgnih.govjocpr.com

The Combes synthesis is a classic method for preparing 2,4-substituted quinolines from the condensation of anilines with β-diketones under acidic conditions. wikipedia.orgwikiwand.com Innovations in this area include the use of alternative catalysts, such as a mixture of polyphosphoric acid (PPA) and alcohols, to improve yields and facilitate the dehydration step. wikipedia.org The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikipedia.org

The Doebner-von Miller reaction, another variation, utilizes α,β-unsaturated aldehydes or ketones to produce 2- and 4-substituted quinolines. nih.gov A related approach, the Doebner reaction, combines an aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids, which can be further functionalized. austinpublishinggroup.com

Chemical Reactivity and Transformation Pathways of 6,8 Dibromo 2 P Tolyl Quinoline

Reactivity Profile of the Bromine Substituents

The presence of two bromine atoms on the quinoline (B57606) ring at positions 6 and 8 is the most prominent feature influencing the reactivity of 6,8-dibromo-2-(p-tolyl)quinoline. These bromine atoms are susceptible to a range of reactions, most notably cross-coupling and metal-halogen exchange reactions.

Versatility in Cross-Coupling Reactions (C-C, C-N, C-O Bond Formations)

The bromine substituents on this compound serve as excellent leaving groups in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the dibromoquinoline with a variety of organoboron compounds. For instance, the reaction of 6,8-dibromo-2-aryl-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids, catalyzed by dichlorobis(triphenylphosphine)palladium(II), yields the corresponding 6,8-diaryl-1,2,3,4-tetrahydroquinolines in high yields. researchgate.net The choice of catalyst, base, and solvent is crucial for optimizing the reaction conditions and achieving good yields. mdpi.comresearchgate.net The Suzuki-Miyaura reaction's advantages include mild reaction conditions and the commercial availability and low toxicity of the reagents. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for the synthesis of C-N bonds, allowing for the coupling of amines with aryl halides. wikipedia.org The development of specialized ligands has significantly expanded the scope of this reaction. wikipedia.orglibretexts.org In the context of quinoline chemistry, selective Buchwald-Hartwig amination has been used to functionalize dihaloquinolines. For example, a selective amination of an aryl bromide in the presence of a heteroaryl chloride has been achieved, highlighting the potential for controlled, stepwise functionalization. nih.gov This reaction can be used to introduce a wide range of amino groups, including cyclic amines and ammonia (B1221849) equivalents like lithium bis(trimethylsilyl)amide. nih.gov

Sonogashira Coupling: The Sonogashira reaction allows for the formation of C-C bonds between aryl halides and terminal alkynes. In a related system, the palladium/C-PPh₃-CuI catalyzed Sonogashira cross-coupling of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones with terminal alkynes resulted in exclusive alkynylation at the 8-position. tubitak.gov.tr However, using PdCl₂(PPh₃)₂ as the catalyst led to the formation of the 6,8-dialkynyl derivatives. tubitak.gov.tr This demonstrates that the regioselectivity of the reaction can be controlled by the choice of catalyst.

Table 1: Examples of Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 6,8-dibromo-2-aryl-1,2,3,4-tetrahydroquinolines, Phenylboronic acids | PdCl₂(PPh₃)₂ | 6,8-diaryl-1,2,3,4-tetrahydroquinolines | researchgate.net |

| Buchwald-Hartwig | 6-bromo-2-chloroquinoline, Cyclic amines | Palladium catalysts | 6-heterocyclic substituted 2-aminoquinolines | nih.gov |

| Sonogashira | 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, Terminal alkynes | Pd/C-PPh₃-CuI or PdCl₂(PPh₃)₂ | 8-alkynylated or 6,8-dialkynylated quinolin-4(1H)-ones | tubitak.gov.tr |

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for preparing organolithium reagents from organobromides. wikipedia.org The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

The reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium, at low temperatures. harvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The presence of two bromine atoms in this compound raises the possibility of selective or double exchange, depending on the reaction conditions and the stoichiometry of the organolithium reagent. The regioselectivity of the metal-halogen exchange can be influenced by factors such as chelation effects. nih.gov For instance, in polybromoimidazoles, the choice of organometallic reagent (e.g., butyl-lithium vs. ethylmagnesium bromide) can determine the position of the exchange. rsc.org

Following the metal-halogen exchange, the resulting lithiated quinoline can be reacted with electrophiles such as aldehydes, ketones, carbon dioxide, or amides to introduce new substituents onto the quinoline core.

Electrophilic and Nucleophilic Sites on the Quinoline and p-Tolyl Moieties

The quinoline ring system itself possesses distinct electronic properties. The nitrogen atom in the quinoline ring is a nucleophilic site due to its lone pair of electrons. It can be protonated or alkylated under appropriate conditions.

The carbon atoms of the quinoline and p-tolyl rings are generally susceptible to electrophilic aromatic substitution. However, the presence of the deactivating bromine atoms on the quinoline ring will make further electrophilic substitution on that ring less favorable. The p-tolyl group, with its electron-donating methyl group, is more activated towards electrophilic attack than the dibrominated quinoline ring.

Conversely, the carbon atoms bonded to the bromine atoms are electrophilic and are the sites of nucleophilic attack in the cross-coupling and metal-halogen exchange reactions discussed above.

Mechanistic Aspects of Selective Functionalization

The selective functionalization of this compound is a key challenge and opportunity in its application. The two bromine atoms are not chemically equivalent, and their differential reactivity can be exploited to achieve regioselective transformations.

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl bromide to the palladium(0) catalyst is a key step. The electronic and steric environment of the two bromine atoms can influence the rate of this step. It has been observed in related dihaloquinoline systems that selective reactions can be achieved. For example, in the Sonogashira coupling of a 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one, the reaction occurred exclusively at the 8-position with one catalytic system, while a different catalyst led to reaction at both positions. tubitak.gov.tr This suggests that the catalyst and ligand system play a crucial role in controlling the regioselectivity.

For metal-halogen exchange reactions, the regioselectivity can be influenced by the stability of the resulting organometallic intermediate and by directing groups. The formation of an "ate-complex" has been proposed as a key intermediate in lithium-halogen exchange reactions. wikipedia.orgharvard.edu

Influence of Substituents on Reaction Outcomes

The existing substituents on this compound, namely the bromine atoms and the p-tolyl group, significantly influence its reactivity. The electron-withdrawing nature of the bromine atoms deactivates the quinoline ring towards electrophilic attack but makes the carbon-bromine bonds susceptible to nucleophilic attack in cross-coupling and metal-halogen exchange reactions. The p-tolyl group, being electron-donating, can influence the electronic properties of the quinoline ring system.

When a new substituent is introduced through one of the reactions described above, it will, in turn, influence the reactivity of the remaining bromine atom and the rest of the molecule in subsequent reaction steps. For example, after a Suzuki-Miyaura coupling at one of the bromine positions, the newly introduced aryl group will alter the electronic and steric environment of the remaining bromine, potentially affecting the conditions required for a second coupling reaction. Similarly, the introduction of a bulky group at one position may sterically hinder reaction at the adjacent position.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a primary tool for determining the detailed molecular structure of this compound in solution. By analyzing one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR data, the precise connectivity of atoms and the electronic environment of each nucleus can be mapped.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides specific information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is particularly informative, revealing signals corresponding to the protons on both the dibromoquinoline core and the p-tolyl substituent. The integration of these signals confirms the presence of 11 protons, consistent with the molecular formula.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows distinct signals for each unique carbon atom in the molecule. The chemical shifts of these carbons provide insight into their hybridization and electronic environment, with carbons bonded to electronegative bromine atoms appearing at characteristic shifts.

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.15 | d | 8.8 | H-4 |

| 8.08 | d | 2.1 | H-7 |

| 7.99 | d | 8.2 | H-2' |

| 7.85 | d | 2.1 | H-5 |

| 7.69 | d | 8.8 | H-3 |

| 7.32 | d | 8.2 | H-3' |

Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 157.1 | C-2 |

| 147.5 | C-8a |

| 140.2 | C-4' |

| 136.4 | C-1' |

| 135.8 | C-7 |

| 134.1 | C-4 |

| 130.0 | C-3' |

| 128.9 | C-5 |

| 127.8 | C-2' |

| 122.5 | C-4a |

| 120.4 | C-3 |

| 119.8 | C-6 |

| 118.5 | C-8 |

Application of 2D NMR Techniques for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

A ¹H-¹H COSY experiment establishes the coupling relationships between adjacent protons. For this compound, key correlations are observed between the H-3 and H-4 protons on the quinoline ring, as well as between the H-2' and H-3' protons on the p-tolyl group, confirming their respective spin systems.

The HMBC spectrum reveals long-range (2- and 3-bond) correlations between protons and carbons. This is crucial for connecting the p-tolyl substituent to the quinoline core. A critical correlation is observed between the H-2' protons of the tolyl ring and the C-2 carbon of the quinoline ring, unambiguously confirming the point of attachment. Further HMBC correlations from the quinoline protons (H-5, H-7) to the brominated carbons (C-6, C-8) solidify the assignment of the dibromo substitution pattern.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is utilized to determine the molecular weight of the compound and to gain insight into its structural features through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. For this compound, this technique confirms the molecular mass. Under slightly more energetic conditions, fragmentation can be induced, often leading to the characteristic loss of a bromine atom or cleavage of the bond between the quinoline and tolyl moieties. This fragmentation pattern provides valuable corroborating evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The measured mass is compared to the theoretical mass calculated for the proposed formula, with a close match providing strong evidence for the compound's identity. A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, which appears as a characteristic 1:2:1 triplet for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

|---|

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. mdpi.com The spectrum of this compound displays several characteristic absorption bands that are consistent with its structure.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (ν) cm⁻¹ | Vibration Type | Functional Group |

|---|---|---|

| 3055 | C-H stretching | Aromatic C-H |

| 2920 | C-H stretching | Methyl (-CH₃) |

| 1610, 1585, 1490 | C=C stretching | Aromatic ring |

| 1550 | C=N stretching | Quinoline ring |

| 825 | C-H bending (out-of-plane) | Substituted benzene (B151609) |

The presence of aromatic C-H stretching above 3000 cm⁻¹, along with multiple sharp peaks in the 1610-1490 cm⁻¹ region, confirms the aromatic nature of the compound. The absorption corresponding to the C=N bond of the quinoline ring and the strong band associated with the C-Br stretching provide further validation of the molecular structure. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption characteristics of 2-aryl-6,8-dibromoquinoline derivatives are defined by transitions within the aromatic system. While specific experimental data for this compound is not extensively documented in publicly available literature, the absorption properties can be inferred from closely related analogues, such as 2-aryl-6,8-dibromo-4-methoxyquinolines.

Research on these related compounds shows that their electronic absorption spectra, typically recorded in solvents like chloroform (B151607) (CHCl₃), are characterized by intense absorption bands in the UV region, generally between 310 and 390 nm. These absorptions are attributed to π-π* transitions within the quinoline framework. The spectra often display multiple peaks, with a prominent high-energy band and less intense shoulders or bands at longer wavelengths.

The position and intensity of these absorption maxima are influenced by the nature of the substituent at the 2-position of the quinoline ring. For instance, the introduction of an aryl group, such as the p-tolyl group, is expected to cause a bathochromic (red) shift compared to the unsubstituted quinoline core, due to the extension of the conjugated π-system. The electronic properties of the substituents on the aryl ring further modulate the absorption profile. The p-tolyl group, being weakly electron-donating, would likely result in absorption maxima at slightly different wavelengths compared to phenyl or other substituted aryl groups.

Based on the analysis of similar 2-aryl-6,8-dibromoquinolines, the UV-Vis spectrum of this compound in a non-polar solvent is anticipated to exhibit the following characteristics:

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Transition Type |

|---|---|

| ~310-350 | π-π* (high intensity) |

Note: This data is predictive, based on the spectral properties of structurally similar 2-aryl-6,8-dibromo-4-methoxyquinolines.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound has not been reported in the surveyed literature, an examination of the crystallographic data for the parent compound, 6,8-dibromoquinoline (B11842131), provides foundational insights into the core structural framework. cncb.ac.cnnih.gov

The analysis of 6,8-dibromoquinoline revealed that the molecule is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.027 Å. The dihedral angle between the fused pyridine (B92270) and benzene rings is a mere 1.5(3)°. cncb.ac.cnnih.gov In the crystal lattice, the molecules are organized by π-π stacking interactions between the pyridine and benzene rings of adjacent molecules, with centroid-centroid distances of 3.634(4) Å. Additionally, short bromine-bromine contacts of 3.4443(13) Å are observed. cncb.ac.cnnih.gov

For the title compound, this compound, several key structural features would be anticipated. The dibrominated quinoline core is expected to remain largely planar. However, the defining feature would be the dihedral angle between this quinoline plane and the plane of the 2-(p-tolyl) substituent. Due to steric hindrance between the hydrogen atom at the 3-position of the quinoline and the ortho-hydrogens of the tolyl group, it is highly probable that the p-tolyl ring would be significantly twisted out of the plane of the quinoline ring. This torsion is a common feature in 2-arylquinolines.

A related precursor, 6,8-dibromo-2-(4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one, has been characterized by X-ray diffraction, showing a half-chair conformation for the hydrogenated six-membered ring and a twisted orientation of the 2-aryl group. researchgate.netmdpi.com Although this is not the fully aromatic system of interest, it supports the expectation of a non-planar conformation for the 2-aryl substituent in the final aromatic compound.

Table 2: Crystallographic Data for the Related Compound 6,8-Dibromoquinoline

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₅Br₂N | cncb.ac.cnnih.gov |

| Crystal System | Monoclinic | cncb.ac.cnnih.gov |

| Space Group | P2₁/c | cncb.ac.cnnih.gov |

| a (Å) | 12.345(3) | cncb.ac.cnnih.gov |

| b (Å) | 3.9690(10) | cncb.ac.cnnih.gov |

| c (Å) | 18.256(4) | cncb.ac.cnnih.gov |

| β (°) | 99.412(7) | cncb.ac.cnnih.gov |

| Volume (ų) | 881.5(4) | cncb.ac.cnnih.gov |

Note: This data pertains to the parent 6,8-dibromoquinoline, not the title compound.

Conclusion

Computational and Theoretical Studies on 6,8 Dibromo 2 P Tolyl Quinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 6,8-Dibromo-2-(p-tolyl)quinoline, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to solve the Schrödinger equation in a computationally efficient manner.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br (at C6) | Data not available |

| C-Br (at C8) | Data not available | |

| C-N (in quinoline) | Data not available | |

| C-C (inter-ring) | Data not available | |

| Bond Angle | C-N-C (in quinoline) | Data not available |

| C-C-Br (at C6) | Data not available | |

| Dihedral Angle | Quinoline-Tolyl | Data not available |

This table is a template representing the type of data that would be generated from a DFT geometry optimization. Specific values for this compound are not currently available in the surveyed literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic properties. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the chemical structure of synthesized compounds. Theoretical vibrational frequencies from Fourier-transform infrared (FTIR) spectroscopy can also be computed to help assign experimental absorption bands to specific molecular vibrations.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite. Analysis of related quinoline (B57606) derivatives suggests that the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

This table illustrates the expected output of an FMO analysis. Actual energy values for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to indicate different potential values: red typically represents regions of high electron density (electronegative, susceptible to electrophilic attack), while blue indicates electron-deficient regions (electropositive, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. For this compound, the MEP map would likely show negative potential around the nitrogen atom and the bromine atoms, with positive potential associated with the hydrogen atoms.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. DFT calculations can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A high β value is indicative of a significant NLO response. For D-π-A (donor-pi-acceptor) systems, which many quinoline derivatives can be classified as, intramolecular charge transfer from the donor to the acceptor part of the molecule is a key factor for high NLO activity. The tolyl group in this compound could act as a donor, while the dibromoquinoline moiety would be the acceptor.

Table 3: Hypothetical Nonlinear Optical Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

| First-Order Hyperpolarizability (β) | Data not available |

This table shows the parameters that would be calculated in a study of NLO properties. Specific data for the target compound is not available.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While DFT provides static pictures of molecular properties, MD simulations offer a dynamic view of how a molecule behaves in a specific environment, such as in a solvent or interacting with a biological target.

For this compound, MD simulations could be used to study its conformational flexibility, solvation properties, and potential interactions with biomacromolecules. For example, by simulating the molecule in a box of water molecules, one could analyze its hydration shell and calculate its free energy of solvation. If the molecule is being investigated as a potential drug, MD simulations can be used to model its binding to a target protein, providing insights into the stability of the protein-ligand complex and the key intermolecular interactions involved. Parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energy would be calculated to assess the stability and strength of the interaction.

Conformational Landscape and Dynamic Behavior

Computational energy profiling, typically performed using quantum mechanical methods, can map the potential energy surface as this dihedral angle is rotated. This analysis reveals the lowest energy conformations (global and local minima) and the energy barriers to rotation. It is expected that the molecule adopts a non-coplanar conformation in its lowest energy state to minimize steric hindrance between the hydrogen atoms on the quinoline and tolyl rings. Molecular dynamics simulations can further elucidate the dynamic behavior, showing how the molecule explores different conformations at various temperatures and in different solvent environments. researchgate.net

Simulations of Intermolecular Interactions

Simulations of intermolecular interactions for this compound are crucial for understanding its behavior in the solid state and in biological systems. Based on studies of analogous compounds, several key interactions are anticipated. For the related compound 6,8-dibromo-quinoline, crystal structure analysis revealed the presence of π-π stacking interactions between the aromatic rings of adjacent molecules, with centroid-centroid distances of 3.634 Å, as well as short bromine-bromine contacts of 3.4443 Å. nih.gov

For this compound, molecular dynamics (MD) simulations would be employed to model these forces. researchgate.net These simulations can predict how molecules arrange in a condensed phase, revealing the stability of potential crystal packing motifs. Key interactions that would be investigated include:

π-π Stacking: Interactions between the electron-rich quinoline and p-tolyl ring systems.

Halogen Bonding: Interactions involving the bromine atoms, which can act as electrophilic regions (σ-holes).

Van der Waals Forces: General attractive and repulsive forces between molecules.

Hydrogen Bonding: Weak C-H···N or C-H···Br hydrogen bonds.

Techniques like Car-Parrinello molecular dynamics (CPMD) could also be applied to study the time-evolution of these intermolecular bonds. researchgate.net

Molecular Docking and Binding Affinity Predictions

While specific molecular docking studies for this compound are not prominent in the literature, the quinoline scaffold is a well-established pharmacophore docked against a wide array of biological targets. rsc.orgnih.govmdpi.comnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. This method is instrumental in drug discovery for identifying potential lead compounds.

Quinoline derivatives have been successfully docked into the active sites of various proteins, including:

Bacterial Enzymes: Such as DNA gyrase, a target for antibacterial agents. nih.gov

Viral Proteases: Including the main protease (Mpro) of SARS-CoV-2. nih.gov

Human Enzymes: Such as Topoisomerase, Acetylcholinesterase, and various kinases, which are targets in cancer and neurodegenerative disease research. researchgate.netresearchgate.netrsc.org

The predicted binding affinity is typically reported as a docking score or binding energy, usually in kcal/mol, where a more negative value indicates a stronger predicted interaction.

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling provides a detailed, atom-level view of how a compound like this compound would interact with a protein's active site. This analysis, which follows molecular docking, identifies the specific non-covalent interactions that stabilize the ligand-receptor complex.

Based on studies of similar quinoline derivatives, the primary interactions observed include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and amino acid residues like Aspartate (Asp), Asparagine (Asn), and Arginine (Arg). nih.gov

Hydrophobic Interactions: The aromatic quinoline and p-tolyl rings often engage in hydrophobic interactions with nonpolar amino acid residues such as Glycine (Gly), Isoleucine (Ile), and Alanine (Ala).

π-π Stacking: Interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Halogen Bonds: The bromine atoms at positions 6 and 8 can form halogen bonds with electron-rich atoms (like oxygen or sulfur) in the protein's binding pocket.

The table below illustrates representative findings from docking studies on various quinoline analogs, showcasing the types of targets and interactions that are typically modeled.

| Quinoline Derivative Class | Protein Target (PDB ID) | Typical Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Quinazolinone Schiff Bases | DNA Gyrase | -5.96 to -8.58 | Asn46, Asp73, Arg136 | nih.gov |

| Phosphorus-substituted Quinolines | Topoisomerase (e.g., 6G77) | High Binding Affinity Reported | Hydrophobic interactions and H-bonds | researchgate.net |

| 2-Arylquinolines | Histone Demethylase (KDM5A) | Good correlation with IC50 values | Not specified | rsc.org |

| Quinoline-4-carboxylate Derivatives | COVID-19 Main Protease (6LU7) | Good affinity reported | Interactions with active site residues | nih.gov |

Disclaimer: The data in this table are for analogous quinoline structures and are presented to illustrate the application and findings of ligand-receptor interaction modeling for this chemical class.

Theoretical Approaches to Structure-Reactivity Relationships

Theoretical approaches to understanding structure-reactivity relationships (SAR) for this compound involve correlating its structural features with its chemical behavior. nih.govacs.org Computational methods, particularly Density Functional Theory (DFT), are used to calculate molecular descriptors that predict reactivity. mdpi.com

Key aspects for this molecule include:

Substituent Effects: The two bromine atoms at positions 6 and 8 are strong electron-withdrawing groups, which decrease the electron density of the quinoline ring system. This generally makes the ring more susceptible to nucleophilic attack. Conversely, the p-tolyl group at position 2 is electron-donating, which can influence the reactivity of the pyridine (B92270) portion of the quinoline core.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors. researchgate.net The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity.

Electrostatic Potential (ESP) Maps: These maps visualize the electron density distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this molecule, negative potential would be expected around the nitrogen atom, while positive potential might be found near the bromine atoms (the σ-hole), guiding intermolecular interactions.

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various non-covalent interactions that stabilize a molecule within a crystal lattice. mdpi.com This method maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of all close intermolecular contacts.

The analysis generates two primary outputs:

d_norm map: A 3D surface where red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white areas represent contacts at the van der Waals limit, and blue areas indicate longer contacts.

For this compound, the Hirshfeld analysis would quantify interactions such as H···H, C···H/H···C, and contacts involving the bromine and nitrogen atoms. The table below shows typical contributions from Hirshfeld analyses of other quinoline and bromo-substituted aromatic compounds, illustrating the expected interactions.

| Intermolecular Contact Type | Typical Percentage Contribution | Description | Reference |

|---|---|---|---|

| H···H | ~42% | The most significant contributor, representing general van der Waals forces. | nih.gov |

| H···C/C···H | ~18% | Represents C-H···π interactions, crucial for packing of aromatic systems. | nih.gov |

| H···O/O···H | ~35% (in carboxylates) | Dominant in structures with oxygen, indicating C-H···O hydrogen bonds. Not a primary interaction in the title compound itself unless co-crystallized with an oxygen-containing molecule. | nih.gov |

| Br···H/H···Br | Variable | Indicates weak C-H···Br hydrogen bonds, which would be a key feature for the title compound. | researchgate.net |

| Br···Br | Variable | Short bromine-bromine contacts are known to contribute to the packing of related dibromo-quinolines. | nih.gov |

Disclaimer: The data in this table are derived from related but different molecular structures to illustrate the typical findings from a Hirshfeld surface analysis.

Advanced Research Perspectives and Mechanistic Applications

Role in Catalysis and Ligand Design

The quinoline (B57606) scaffold is a prominent structural motif in coordination chemistry and catalysis. The presence of a nitrogen atom within the aromatic system makes it an effective ligand for a variety of transition metals, while the bromine substituents on the 6,8-Dibromo-2-(p-tolyl)quinoline derivative serve as reactive handles for catalytic cross-coupling reactions.

Quinoline-based structures are widely recognized for their ability to act as ligands in the formation of transition metal complexes. The nitrogen atom of the quinoline ring provides a coordination site for metal ions. Derivatives of quinoline have been successfully used to create complexes with various 3d transition metals, including manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). rsc.org For instance, Schiff base ligands incorporating a quinoline group have been synthesized and complexed with these metals, resulting in both mononuclear and dinuclear structures. rsc.org

Furthermore, pyridine-quinoline and biquinoline-based ligands have been used to synthesize organometallic ruthenium(II)-arene complexes. mdpi.com These complexes, featuring a distorted octahedral coordination geometry, highlight the versatility of the quinoline framework in stabilizing metal centers. mdpi.com The electronic properties of the quinoline ligand, which can be finely tuned by substituents like the bromo and tolyl groups in this compound, are crucial in determining the stability, reactivity, and catalytic potential of the resulting metal complex. The steric bulk of the substituents also plays a critical role in influencing the coordination environment around the metal center. rsc.org

Quinoline derivatives are not only important as ligands but also as substrates and components of catalytic systems for various organic transformations. Ruthenium(II)-p-cymene complexes bearing pyridine-quinoline ligands have demonstrated high efficiency as catalysts for the transfer hydrogenation of ketones, such as acetophenone, converting it to 1-phenylethanol (B42297) with high turnover frequencies. mdpi.com

The bromine atoms at the C6 and C8 positions of this compound are particularly significant as they provide reactive sites for palladium-catalyzed cross-coupling reactions. Halogenated quinazolines, which are structurally related, undergo Sonogashira and Suzuki-Miyaura cross-coupling reactions to create more complex, polysubstituted derivatives. nih.govnih.gov This reactivity allows the dibromo compound to serve as a scaffold for constructing elaborate molecular architectures. Additionally, quinolines can participate in photochemical dearomative reactions when combined with bicyclo[1.1.0]butanes under visible light, proceeding through a triplet-triplet energy transfer mechanism to form complex, three-dimensional polycyclic molecules. rsc.org

| Catalytic Application | Role of Quinoline Derivative | Example Reaction | Metal Catalyst (if applicable) |

|---|---|---|---|

| Transfer Hydrogenation | Component of the Ligand | Acetophenone to 1-phenylethanol | Ruthenium mdpi.com |

| Cross-Coupling Reactions | Substrate/Building Block | Sonogashira or Suzuki coupling | Palladium nih.govnih.gov |

| Photochemical Cycloaddition | Photosensitive Substrate | Dearomatization with bicyclobutanes | None (Visible Light) rsc.org |

Investigations in Organic Electronic and Photonic Materials

The rigid, planar, and aromatic nature of the quinoline skeleton makes it an excellent candidate for the core structure of organic electronic and photonic materials. By modifying the substituents on the quinoline ring, its photophysical and electronic properties can be tailored for specific applications.

Quinoline and its derivatives have been specifically designed for applications such as visible light photoinitiators for polymerization reactions. mdpi.comresearchgate.net The design strategy often involves creating a rigid structure to minimize non-radiative decay pathways from the excited state, thereby enhancing fluorescence and enabling long-lived excited states. mdpi.com This property is crucial for processes that rely on intermolecular electron transfer. mdpi.comresearchgate.net

Modification of the basic quinoline structure by adding substituents or fusing additional rings can shift the absorption and emission spectra. mdpi.com For example, derivatives designed as dyes absorb electromagnetic radiation near the border of ultraviolet and visible light (typically in the 320–350 nm range), which is a desirable trait for applications like dental resin curing where specific light sources are used. mdpi.comresearchgate.net The introduction of aryl groups and other functionalities onto a dibromo-substituted heterocyclic core has been shown to produce novel compounds whose absorption and emission properties have been systematically studied. nih.govnih.gov

| Property | Significance in Dye Design | Typical Observation in Quinoline Dyes |

|---|---|---|

| Absorption Spectrum | Determines the wavelength of light the dye can absorb to become excited. | Intense bands in the UV-A to visible light region (e.g., 320-350 nm). mdpi.com |

| Emission Spectrum | Determines the color of light emitted (fluorescence/phosphorescence). | Emission properties are tunable based on molecular structure. nih.gov |

| Excited State Lifetime | A long lifetime allows for efficient energy or electron transfer to other molecules. | Designed to have long-lived excited states for photoinitiation. mdpi.comresearchgate.net |

| Structural Rigidity | Reduces energy loss through molecular vibrations, increasing quantum yield. | Fused aromatic ring systems provide inherent stiffness. mdpi.com |

The favorable photophysical properties of quinoline derivatives make them promising candidates for use in optoelectronic devices. Their ability to act as efficient photoinitiators in the presence of an electron donor demonstrates their potential in light-curing technologies and 3D printing. mdpi.comresearchgate.net In such systems, the quinoline-based dye absorbs light and initiates a chain polymerization reaction, often with greater efficiency and at lower concentrations than commercial initiators. mdpi.comresearchgate.net

Furthermore, quinoline-containing ligands have been incorporated into ruthenium(II) complexes to create materials with strong red emission. researchgate.net These complexes can be electropolymerized to form stable, redox-active thin films on electrode surfaces. The ability to reversibly switch their optical properties through electrochemical stimuli opens up possibilities for their use in sensors, displays, and other optoelectronic devices. researchgate.net The this compound molecule, with its sites for further functionalization, could serve as a monomer for the synthesis of such advanced, emissive polymeric materials.

Mechanistic Studies of Interfacial Interactions

The behavior of molecules in the solid state is governed by non-covalent interactions, which dictate their crystal packing and, consequently, their material properties. The planar aromatic structure of this compound makes it prone to significant interfacial interactions.

Adsorption Behavior and Surface Chemistry (e.g., Corrosion Inhibition Mechanisms)

The utility of organic compounds, particularly those containing heteroatoms and π-electrons, as corrosion inhibitors for metals is well-established. electrochemsci.orgphyschemres.orgresearchgate.net Quinoline derivatives are recognized as effective corrosion inhibitors, primarily due to their ability to adsorb onto a metal's surface, forming a protective barrier against aggressive media. electrochemsci.orgresearchgate.net The mechanism of this inhibition is intrinsically linked to the compound's molecular structure.

The inhibitive action of these organic molecules stems from the adsorption at the metal/solution interface. electrochemsci.org This adsorption process can occur through several interactions:

Electrostatic attraction between a charged metal surface and the charged inhibitor molecule. researchgate.net

Chemisorption involving the sharing or transfer of charge from the inhibitor molecules to the metal surface to form a coordinate-type bond.

Interaction between the π-electrons of the aromatic system and the vacant d-orbitals of the metal. researchgate.net

A combination of the above. researchgate.net

For this compound, the molecular structure suggests a strong potential for corrosion inhibition. The presence of the nitrogen atom in the quinoline ring, with its lone pair of electrons, and the extensive π-electron system of the fused aromatic rings are key features that facilitate adsorption onto a metal surface. physchemres.orgresearchgate.net The bromine and tolyl substituents on the quinoline core can further modify the electron density and steric factors, influencing the efficiency and mode of adsorption. Organic inhibitors containing nitrogen, oxygen, or sulfur atoms are known to be effective for protecting steel in acidic environments. electrochemsci.orgresearchgate.net The effectiveness of these organic compounds is enhanced by the presence of aromatic rings and heteroatoms which allows for greater adsorption on the metal surface. physchemres.org

The adsorption process is often modeled using isotherms, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. electrochemsci.org The strength and nature of this adsorption (physisorption vs. chemisorption) determine the inhibitor's effectiveness.

Table 1: Factors Influencing Adsorption and Corrosion Inhibition by Quinoline Derivatives

| Structural Feature | Role in Adsorption and Inhibition |

| Quinoline Nitrogen Atom | Acts as a primary site for coordination with metal ions through its lone pair of electrons. |

| Aromatic π-System | Interacts with the vacant d-orbitals of the metal, contributing to the stability of the adsorbed layer. |

| Substituents (e.g., Bromo, Tolyl) | Modify the electron distribution of the quinoline ring system, potentially enhancing electron-donating ability and influencing surface coverage. |

| Planarity of the Molecule | A more planar structure allows for a larger surface area to be covered, improving the protective barrier. physchemres.org |

Elucidation of Molecular Interactions with Biological Targets

Quinoline derivatives are a prominent class of scaffolds in medicinal chemistry, known to interact with a wide array of biological targets, leading to various therapeutic effects. nih.gov The specific substitution pattern on the quinoline core, such as the dibromo and p-tolyl groups in this compound, is critical in defining its biological activity profile and the nature of its interactions with macromolecules like proteins and nucleic acids. For instance, a related compound, 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, has been shown through molecular docking to have the potential to intercalate with DNA. mdpi.com

Binding Mechanisms with Enzymes (e.g., Kinases, Hydrolases)

The biological activity of many quinoline-based compounds is a result of their direct interaction with enzymes, often leading to inhibition. These interactions can be highly specific, driven by a combination of forces including hydrogen bonding, hydrophobic interactions, and electrostatic forces.

For example, mechanistic studies on a novel quinoline analogue revealed its function as a potent inhibitor of the VP1 protein of Enterovirus D68 (EV-D68). nih.gov This inhibition prevents the virus from replicating. Although this study was not on this compound itself, it demonstrates a key mechanism for this class of compounds. Similarly, other complex heterocyclic systems based on a quinoline framework, such as pyrazolo[4,3-f]quinoline derivatives, have been identified as inhibitors of topoisomerase I/IIα, enzymes crucial for DNA replication and repair. mdpi.com

The binding mechanism typically involves the quinoline scaffold fitting into a specific pocket of the target enzyme. The substituents play a crucial role in optimizing this fit and establishing key interactions with amino acid residues within the binding site. The tolyl group of this compound, for instance, could engage in hydrophobic interactions, while the bromine atoms might form halogen bonds or other electrostatic interactions.

Structure-Activity Relationships Governing Molecular Recognition

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological effect. For quinoline derivatives, SAR analyses have provided valuable insights into the features that govern molecular recognition by biological targets.

Key principles derived from studies on related compounds include:

Influence of Substituents: The nature and position of substituents on the quinoline ring are paramount. In studies of quinazoline (B50416) derivatives, which share a bicyclic aromatic structure, compounds with electron-withdrawing groups like halogens at certain positions showed different cytotoxic effects compared to those with alkoxy groups. nih.gov

Role of Halogens: The presence of halogens, such as the two bromine atoms in this compound, can significantly impact activity. Halogens can alter the electronic properties of the molecule and participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to a protein target.

Aryl Substituents: The 2-aryl group (the p-tolyl group in this case) is a common feature in biologically active quinolines. Its orientation and electronic properties are critical. For example, in some quinolinequinones, the presence and position of an ester group on an attached aryl ring were found to be important for antibacterial activity. mdpi.com

The specific combination of dibromination at positions 6 and 8 and the p-tolyl group at position 2 in this compound creates a unique electronic and steric profile that will dictate its specific interactions and recognition by biological targets.

Table 2: Structure-Activity Relationship (SAR) Insights for Quinoline-based Compounds

| Structural Element | Observed Impact on Biological Activity | Reference |

| Substituents on Quinoline Ring | Electron-donating or electron-withdrawing groups and their positions influence cytotoxic and antimicrobial activity. | nih.gov |

| Aryl Group at Position 2 | The nature of this group (e.g., presence of ester groups) can modulate antibacterial potency. | mdpi.com |

| Halogenation | Halogen substituents can be crucial for activity, as seen in highly toxic chromeno-pyrazoloquinolines. | mdpi.com |

Influence on Protein Conformation and Dynamics

The binding of a small molecule ligand, such as this compound, to a protein target is not a static event. It is a dynamic process that almost invariably induces conformational changes in the protein. This induced fit is essential for the biological function or inhibition mediated by the compound.

Upon binding to an enzyme's active site or an allosteric site, the network of non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein can cause shifts in the positions of amino acid side chains and even larger-scale movements of protein domains. These conformational changes can:

Lock the enzyme in an inactive state.

Prevent the binding of the natural substrate.

The mechanistic study of a quinoline-based VP1 inhibitor, for instance, implies such a dynamic influence. nih.gov By binding to the VP1 protein, the compound likely stabilizes a conformation that is incompatible with the viral replication cycle. While direct studies on this compound are needed, it is a fundamental principle of molecular recognition that its interaction with a protein target would involve a mutual conformational adjustment, ultimately dictating the downstream biological outcome.

Future Directions and Outlook in 6,8 Dibromo 2 P Tolyl Quinoline Research

Development of Sustainable and Efficient Synthetic Routes

The future synthesis of 6,8-Dibromo-2-(p-tolyl)quinoline will likely focus on environmentally benign and efficient methodologies. While classical methods for quinoline (B57606) synthesis, such as the Friedländer and Doebner-von Miller reactions, are well-established, contemporary research is moving towards greener alternatives. One promising avenue is the use of catalyst-free systems or the application of novel catalysts to improve yields and reduce waste. For instance, the synthesis of related dibromo-indenoquinoline derivatives has been achieved using a catalyst-free approach with dicyclohexylcarbodiimide (B1669883) (DCC) in acetonitrile. mdpi.com This suggests the potential for similar catalyst-free cyclization strategies to form the this compound core.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Strategy | Potential Precursors | Advantages |

| Catalyst-Free Cyclization | 3,5-Dibromoaniline, p-tolyl-substituted propiolaldehyde | Avoids metal catalysts, potentially simpler workup. |

| One-Pot Synthesis | 3,5-Dibromoaniline, p-methylacetophenone, glycerol | High atom economy, reduced solvent waste. |

| Microwave-Assisted Synthesis | Substituted anilines and carbonyl compounds | Reduced reaction times, improved yields. |

Expansion of Catalytic and Materials Science Applications

The unique electronic properties conferred by the dibromo and p-tolyl substituents on the quinoline ring suggest potential applications in catalysis and materials science. Quinoline derivatives have been investigated as photochromic materials, where the molecule undergoes a reversible color change upon exposure to light. hope.edu The specific substitution pattern of this compound could influence the wavelength of absorption and the stability of the photoisomers, making it a candidate for novel photoswitches or memory devices.

In the realm of catalysis, quinoline-based ligands are known to coordinate with metal centers to form active catalysts for various organic transformations. The nitrogen atom in the quinoline ring and the potential for the bromine atoms to participate in halogen bonding make this compound an interesting candidate for ligand development. Future research could explore its use in cross-coupling reactions or asymmetric catalysis.

Integration of Advanced Computational Methods for Predictive Modeling

Computational modeling is an increasingly indispensable tool in chemical research. For this compound, in-silico methods can predict a range of properties and guide experimental work. nih.gov Molecular docking studies, for example, can predict the binding affinity of the compound and its derivatives to biological targets, such as enzymes or DNA, which is a common application for quinoline-based compounds. mdpi.com This can help in identifying potential therapeutic applications.

Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This can aid in the design of new derivatives with tailored electronic properties for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as sensors.

In-Depth Mechanistic Understanding of Complex Chemical and Biological Phenomena

A thorough understanding of the reaction mechanisms is crucial for optimizing existing applications and discovering new ones. For this compound, future research should aim to elucidate the mechanisms of its formation and its interactions in various chemical and biological systems. For instance, understanding the plausible mechanism for the synthesis of related quinolinones involves steps like nucleophilic attack and intramolecular cyclodehydration. nih.gov Similar detailed mechanistic studies for the synthesis of this compound would be highly valuable.

If the compound shows promise in any biological application, detailed mechanistic studies would be necessary to understand its mode of action. This could involve identifying the specific cellular targets and pathways it modulates.

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The functionalization of the this compound core is a key area for future research. The bromine atoms at the 6 and 8 positions are particularly attractive handles for further chemical modification through reactions like Suzuki or Buchwald-Hartwig cross-coupling. These reactions would allow for the introduction of a wide variety of substituents, leading to a library of new compounds with diverse properties.

Derivatization can be aimed at enhancing specific functionalities. For example, the introduction of hydrophilic or lipophilic groups can modulate the solubility and bioavailability of the compound for potential pharmaceutical applications. noveltyjournals.com Similarly, the attachment of chromophores or fluorophores could lead to new materials with interesting photophysical properties. The synthesis of other quinoline derivatives has shown that modifications at various positions of the quinoline ring can lead to potent and selective inhibitors of enzymes like phosphodiesterase 5. nih.gov

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Reagent | Potential Functional Group Introduced |

| Suzuki Coupling | Arylboronic acids | Aryl groups |

| Buchwald-Hartwig Amination | Amines | Amino groups |

| Sonogashira Coupling | Terminal alkynes | Alkynyl groups |

| Stille Coupling | Organostannanes | Various organic moieties |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6,8-Dibromo-2-(p-tolyl)quinoline, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves bromination of a quinoline precursor followed by cross-coupling reactions. For example, oxidation of 6,8-diBrTHQ with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in benzene under argon at 353 K for 36 hours yields 6,8-dibromoquinoline derivatives . To optimize yields:

- Use freshly distilled solvents (e.g., benzene) to minimize side reactions.

- Monitor reaction progress via TLC (Rf = 0.25 in 2:98 EtOAc/hexane) .

- Recrystallize using mixed solvents (e.g., pentane/EtOAc, 70:30) to improve purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., Br–C bonds ≈ 1.89–1.91 Å) and torsion angles (e.g., Br1–C2–C3–C4 = -179.0°) to confirm substituent positions .

- NMR spectroscopy : Analyze coupling patterns (e.g., aromatic protons in ¹H NMR) and compare with computational models.

- HPLC-MS : Verify molecular weight (e.g., C₁₆H₁₁Br₂N: MW ≈ 385.08 g/mol) and purity (>98%) .

Q. How do π-π stacking interactions influence the crystal packing of this compound?

- Methodological Answer : In the crystal lattice, π-π interactions between quinoline rings (centroid distances ≈ 3.634 Å) stabilize the structure along the a-axis. To study these:

- Use Mercury software to visualize stacking interactions from CIF files .

- Compare with related quinolines (e.g., 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone) to assess substituent effects on packing .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

- Methodological Answer :

- Dynamic NMR analysis : Probe temperature-dependent shifts to identify conformational flexibility.

- DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets and compare with experimental bond angles (e.g., C–N–C angles ≈ 118–120°) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Br···H interactions) to explain discrepancies .

Q. What mechanistic insights explain the reactivity of bromine substituents in cross-coupling reactions?

- Methodological Answer :

- Electrophilic substitution : Bromine at C6/C8 positions directs further functionalization via Suzuki-Miyaura coupling.

- Steric effects : Para-tolyl groups at C2 may hinder reactivity; optimize using Pd(OAc)₂/XPhos catalysts in THF at 343 K .

- Halogen exchange : Evaluate Br vs. Cl substitution (e.g., 6-chloro-2-ferrocenylquinoline) to compare yields and regioselectivity .

Q. How do solvent systems affect crystallization efficiency for halogenated quinolines?

- Methodological Answer :

- High-polarity solvents (e.g., EtOAc/hexane mixtures) promote slow crystallization, reducing defects. For 6,8-dibromo derivatives, a 1:9 EtOAc/hexane system achieved Rf = 0.25 .

- Low-temperature recrystallization (e.g., pentane at 273 K) minimizes thermal motion, enhancing diffraction quality .

- Solvent-free methods : Explore mechanochemical grinding for halogen-rich crystals .

Q. What strategies mitigate hazardous byproducts during bromination or oxidation steps?

- Methodological Answer :

- Waste management : Separate brominated byproducts (e.g., HBr gas) using NaOH scrubbers .

- Catalyst recycling : Recover DDQ via column chromatography (silica gel, hexane/EtOAc gradient) .

- Green chemistry : Substitute benzene with cyclopentyl methyl ether (CPME) to reduce toxicity .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.